

N-(1H-Benzo[d]imidazol-4-yl)formamide literature review

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Compound of Interest

N-(1H-Benzo[d]imidazol-4yl)formamide

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An In-depth Technical Guide to **N-(1H-Benzo[d]imidazol-4-yl)formamide**: A Review of Synthetic Strategies and Potential Biological Activities Based on Analogous Compounds

Disclaimer: There is no direct scientific literature available for the specific compound **N-(1H-Benzo[d]imidazol-4-yl)formamide**. This guide is a comprehensive review based on the synthesis of its immediate precursors and the documented biological activities of structurally related benzimidazole derivatives. The information on biological effects and experimental protocols is presented to provide a potential profile for the target compound and to guide future research.

Synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide

The synthesis of **N-(1H-Benzo[d]imidazol-4-yl)formamide** can be logically proposed in a two-step process: first, the synthesis of the key intermediate, 4-aminobenzimidazole, followed by the N-formylation of the amino group.

Proposed Synthetic Pathway

The synthesis would likely begin with the cyclization of 3-nitro-o-phenylenediamine (also known as 1,2-diamino-3-nitrobenzene) with formic acid to yield 4-nitrobenzimidazole. Subsequent reduction of the nitro group would provide 4-aminobenzimidazole. The final step would be the formylation of the 4-amino group.





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Caption: Proposed synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide.

Experimental Protocol for the Synthesis of the Precursor: 4-Aminobenzimidazole

This protocol is based on established methods for the synthesis of benzimidazoles from ophenylenediamines.[1]

Step 1: Synthesis of 4-Nitrobenzimidazole

- To a solution of 3-nitro-o-phenylenediamine (10 mmol) in formic acid (20 mL), the mixture is heated under reflux for 4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into icecold water (100 mL).
- The solution is neutralized with a saturated sodium bicarbonate solution until a precipitate is formed.
- The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-nitrobenzimidazole.

Step 2: Synthesis of 4-Aminobenzimidazole

- 4-Nitrobenzimidazole (5 mmol) is dissolved in ethanol (50 mL) in a hydrogenation flask.
- A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
- The mixture is subjected to hydrogenation at a pressure of 50 psi for 6 hours.



- The catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure to yield 4-aminobenzimidazole.

Experimental Protocol for the Formylation of 4-Aminobenzimidazole

This protocol is adapted from general methods for the N-formylation of aromatic amines using formic acid.[2][3][4]

- A mixture of 4-aminobenzimidazole (1 mmol) and 85% aqueous formic acid (1.2 equivalents)
 in toluene (10 mL) is heated under reflux using a Dean-Stark trap for 4-9 hours.[3]
- The reaction is monitored by TLC for the disappearance of the starting material.
- After completion, the solvent is removed under reduced pressure.
- The residue is triturated with diethyl ether to afford the N-(1H-Benzo[d]imidazol-4-yl)formamide product.

Potential Biological Activities and Therapeutic Targets of Analogous Benzimidazole Derivatives

Benzimidazole derivatives are known to possess a wide spectrum of biological activities.[5][6] While no data exists for **N-(1H-Benzo[d]imidazol-4-yl)formamide**, the activities of other substituted benzimidazoles suggest potential therapeutic applications.

Anticancer Activity

Numerous benzimidazole derivatives have been reported to exhibit significant anticancer properties.[7]

Summary of Findings: Substituted benzimidazoles have shown cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes like kinases or interaction with DNA.

Table 1: Anticancer Activity of Representative Benzimidazole Derivatives

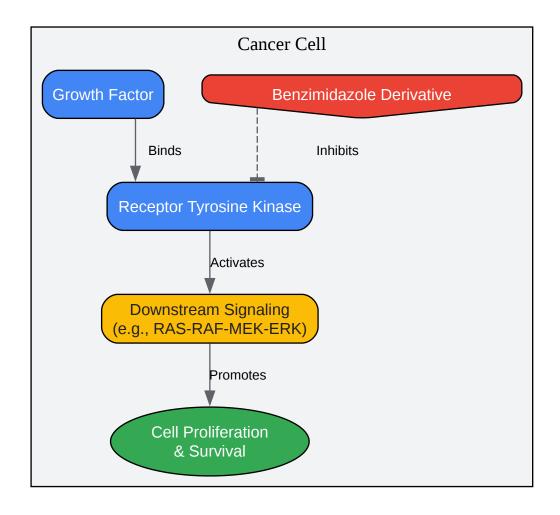


Compound/Derivati ve	Cancer Cell Line	IC50 (μM)	Reference
Chrysin benzimidazole derivative (45)	MCF-7	25.72 ± 3.95	[7]
2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide (46)	HCT116	0.00005	[7]
1,2,3,4-tetrahydro[2] [4][8]triazino[4,5- a]benzimidazole (53)	Human breast adenocarcinoma	0.0390	[7]

Experimental Protocol: MTT Assay for Cytotoxicity

- Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compound and incubated for another 48-72 hours.
- After the incubation period, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- The medium is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.





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Caption: Hypothetical kinase inhibition by a benzimidazole derivative.

Antimicrobial Activity

Benzimidazole derivatives are well-established as effective antimicrobial agents.

Summary of Findings: Various substituted benzimidazoles have demonstrated activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives



Compound/Derivati ve	Microorganism	MIC (μg/mL)	Reference
N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide (9)	Various bacterial and fungal strains	3.12	[7]
2-substituted benzimidazole	C. albicans	250	[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

- A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.
- Each well is inoculated with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
- The plate is incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antihypertensive Activity

Certain benzimidazole derivatives have been developed as antihypertensive agents.

Summary of Findings: Some benzimidazoles act as vasodilators, potentially through mechanisms like angiotensin II receptor antagonism or calcium channel blocking.

Table 3: Antihypertensive Activity of Representative Benzimidazole Derivatives



Compound/Derivati ve	Assay	IC50 (mM)	Reference
2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile (56)	Vasodilation	0.145	[7]
2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile	Vasodilation	0.202	[7]

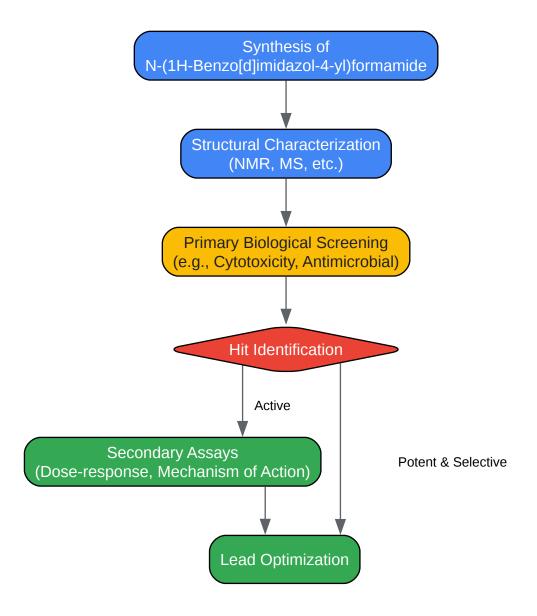
Experimental Protocol: Ex Vivo Vasorelaxant Activity

- Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
- The aortic rings are pre-contracted with phenylephrine or potassium chloride.
- Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.
- The relaxation response is measured isometrically and expressed as a percentage of the pre-contraction. IC50 values are then calculated.

Generalized Experimental Workflow

The following diagram illustrates a general workflow for the discovery and initial evaluation of a novel compound like **N-(1H-Benzo[d]imidazol-4-yl)formamide**.





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Caption: A generalized workflow for novel drug discovery.

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